![molecular formula C18H16FN3O2S B2998827 N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034449-89-1](/img/structure/B2998827.png)
N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of bipyridine, which is a type of organic compound with the formula (C5H4N)2. Bipyridines are commonly used ligands in coordination chemistry . The presence of a fluoro and a sulfonamide group suggests that this compound might have unique properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be based on the bipyridine core structure, with additional groups attached at specific positions. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Bipyridine compounds are known to participate in various types of reactions, including coordination reactions with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluoro and sulfonamide groups, as well as the bipyridine core, would influence properties like solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
DNA Interaction and Anticancer Activity
Research has investigated the interaction of mixed-ligand copper(II)-sulfonamide complexes with DNA and their anticancer activity. These studies have shown that the sulfonamide derivative plays a significant role in the type of interaction with DNA. The complexes demonstrated antiproliferative activity in yeast and human tumor cells, indicating their potential in cancer treatment (González-Álvarez et al., 2013).
Asymmetric Synthesis
A study on the asymmetric synthesis of mirror images of 3'-fluorothalidomide by enantiodivergent fluorination highlighted the use of sulfonamide derivatives for the synthesis of enantiomerically pure compounds. This process utilized cinchona alkaloids and N-fluorobenzenesulfonimide, demonstrating the compound's utility in synthetic chemistry (Yamamoto et al., 2011).
COX-2 Inhibition for Pain and Inflammation
The development of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors was reported. These compounds, particularly those with a fluorine atom, showed high selectivity and potency as COX-2 inhibitors, leading to the identification of a compound for clinical trials in treating pain and inflammation (Hashimoto et al., 2002).
Copper-Mediated C-H Amination
A copper-mediated direct C3 amination of imidazopyridines using N-fluorobenzenesulfonimide as the amino source was developed, showcasing a broad substrate scope and good functional group tolerance. This methodology provides a straightforward approach to C3-aminated imidazopyridines, further demonstrating the versatility of sulfonamide derivatives in organic synthesis (Lu et al., 2018).
Corrosion Inhibition
The adsorption and corrosion inhibition properties of certain piperidine derivatives on iron were investigated through quantum chemical calculations and molecular dynamics simulations. These studies help in understanding the efficiency of sulfonamide derivatives in protecting metals from corrosion, essential for material science applications (Kaya et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-13-9-16(19)5-7-18(13)25(23,24)22-11-14-4-6-17(21-10-14)15-3-2-8-20-12-15/h2-10,12,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUAULBSYLJURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.